molecular formula C7H5BrN2S2 B2452433 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine CAS No. 81216-89-9

4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2452433
CAS No.: 81216-89-9
M. Wt: 261.16
InChI Key: SIIORNBJZBILQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN2S2 and its molecular weight is 261.16. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromothiophen-2-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-4-1-6(11-2-4)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIORNBJZBILQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromothiophen-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, synthesis via the Hantzsch thiazole reaction, and thorough characterization using various spectroscopic techniques. Furthermore, it explores the potential applications of this molecule in drug discovery, particularly focusing on its role as a scaffold for developing novel kinase inhibitors and other therapeutic agents. Experimental protocols and mechanistic insights are provided to equip researchers with the necessary information for its synthesis, characterization, and utilization in preclinical research.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Its versatile chemical nature allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The subject of this guide, 4-(4-bromothiophen-2-yl)thiazol-2-amine, combines the 2-aminothiazole core with a 4-bromothiophen substituent, a feature that can enhance biological activity and provide a handle for further chemical modifications. This guide will serve as a detailed resource for researchers working with or considering the use of this compound in their research endeavors.

Chemical Identity and Properties

  • Chemical Name: 4-(4-bromothiophen-2-yl)thiazol-2-amine

  • CAS Number: 81216-89-9[3]

  • Molecular Formula: C₇H₅BrN₂S₂

  • Molecular Weight: 277.16 g/mol

  • Chemical Structure:

    
    
    

Table 1: Physicochemical Properties

PropertyValueReference
AppearanceOff-white to yellow solidTypical for this class of compounds
SolubilitySoluble in DMSO and DMF[1]
Melting PointNot explicitly reported for this compound, but analogous compounds have melting points in the range of 180-220 °C[1]

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The primary and most efficient method for synthesizing 4-(4-bromothiophen-2-yl)thiazol-2-amine is the Hantzsch thiazole synthesis.[2][4] This classical condensation reaction involves the reaction of an α-haloketone with a thioamide. In this specific case, 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one serves as the α-haloketone precursor, which reacts with thiourea.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion.

  • Intramolecular Cyclization: The amino group of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(4-bromothiophen-2-yl)thiazol-2-amine intermediate2->product Dehydration (-H2O)

Caption: Hantzsch synthesis of 4-(4-bromothiophen-2-yl)thiazol-2-amine.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on the Hantzsch synthesis of analogous 2-aminothiazoles.[1]

Materials:

  • 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Reflux apparatus

  • Stirring hotplate

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one in absolute ethanol.

  • To this solution, add 1.2 equivalents of thiourea.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure 4-(4-bromothiophen-2-yl)thiazol-2-amine.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d₆)δ 7.0-8.0 (m, aromatic protons of thiophene and thiazole rings), δ ~7.0 (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆)δ 160-170 (C=N of thiazole), δ 100-150 (aromatic carbons)
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretching of amine), ~1620 (C=N stretching), ~1550 (C=C stretching), ~700-600 (C-S stretching)
Mass Spec. (ESI-MS)m/z [M+H]⁺ at ~277.9

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents. 4-(4-bromothiophen-2-yl)thiazol-2-amine, with its specific substitution pattern, holds significant promise as a building block for novel drug candidates.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the thiazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. The 4-bromothiophen moiety of the title compound can be further functionalized, for example, through Suzuki or Stille coupling reactions, to introduce various substituents that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity. Derivatives of similar 2-aminothiazoles have shown inhibitory activity against a range of kinases, including Aurora kinases and Rho-associated kinases (ROCK).[5][6]

Kinase_Inhibition cluster_pathway Signaling Pathway Kinase ATP Binding Site Hinge Region Catalytic Domain Inhibitor 4-(4-bromothiophen-2-yl)thiazol-2-amine Derivative 2-Aminothiazole Core Thiophene Moiety Inhibitor:n->Kinase:f1 H-Bonding Inhibitor:b->Kinase:f0 Van der Waals Interactions Kinase_Active Active Kinase Inhibitor->Kinase_Active Inhibition Upstream Upstream Signal Upstream->Kinase_Active Substrate Substrate Kinase_Active->Substrate ATP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response

Caption: Mechanism of kinase inhibition by 2-aminothiazole derivatives.

Anticancer and Anti-inflammatory Agents

Beyond kinase inhibition, derivatives of 2-aminothiazoles have demonstrated direct anticancer and anti-inflammatory properties. Studies on analogous compounds have shown cytotoxicity against various cancer cell lines, including breast cancer.[1] The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators.

Experimental Workflows and Assays

Researchers utilizing 4-(4-bromothiophen-2-yl)thiazol-2-amine in their drug discovery pipeline would typically employ a series of established experimental workflows.

Kinase Inhibition Assays

To evaluate the potential of derivatives as kinase inhibitors, a variety of in vitro assays can be performed.

  • Biochemical Assays: These assays, often performed in a high-throughput format, measure the direct inhibition of the kinase's enzymatic activity. Common methods include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) and fluorescence-based assays.

  • Cell-based Assays: These assays assess the inhibitor's effect on kinase activity within a cellular context. This can involve measuring the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting or ELISA.

Anticancer Activity Screening

The cytotoxic effects of novel derivatives can be evaluated using a panel of cancer cell lines.

  • MTT or SRB Assays: These colorimetric assays measure cell viability and proliferation. A dose-response curve is typically generated to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Drug_Discovery_Workflow start Synthesis of 4-(4-bromothiophen-2-yl)thiazol-2-amine Derivatives biochem_assay Biochemical Kinase Assay (e.g., IC50 determination) start->biochem_assay cytotoxicity Anticancer Screening (e.g., MTT/SRB Assay) start->cytotoxicity cell_assay Cell-based Assay (Target Engagement & Pathway Modulation) biochem_assay->cell_assay Active Compounds hit_to_lead Hit-to-Lead Optimization cell_assay->hit_to_lead cytotoxicity->cell_assay Potent Compounds preclinical Preclinical Development hit_to_lead->preclinical

Caption: A typical drug discovery workflow utilizing the title compound.

Conclusion

4-(4-bromothiophen-2-yl)thiazol-2-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven biological activities of the 2-aminothiazole scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, characterization, and potential applications, empowering researchers to effectively utilize this compound in their quest for new and improved medicines.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved February 15, 2026, from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Pawar, S. S., & Ingale, S. A. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Oriental Journal of Chemistry, 38(2), 435-442.
  • El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (1999). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide.
  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 759-768.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic Chemistry, 94, 103448.
  • Al-Shamkhani, Z. A. N., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725.
  • Wang, L., Zhang, J., Li, Y., Wang, Y., & Sun, X. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131.
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.
  • Al-Masoudi, N. A. L., & Al-Sultani, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Drug Delivery Technology, 8(1), 22-28.
  • PubChem. (n.d.). 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine. Retrieved February 15, 2026, from [Link]

  • Bhalekar, S. M., Rodrigues, P. R., & Sapale, S. R. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Research Journal of Chemical Sciences, 7(2), 49-53.
  • Asif, M. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 68-74.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2024).
  • El-Sayed, M. A. A., El-Kashef, H. S., & Abdel-Aziz, A. A.-M. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19655–19669.
  • El-Gamal, M. I., Anbar, H. S., Al-Said, M. S., & Ghorab, M. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5641.
  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). Retrieved February 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Aminothiazole. Retrieved February 15, 2026, from [Link]530&Mask=200)

Sources

An In-depth Technical Guide to 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a well-established pharmacophore, and its derivatization with a brominated thiophene moiety presents intriguing possibilities for modulating biological activity. This document details the chemical identifiers, physicochemical properties, a proposed synthetic route based on the classical Hantzsch thiazole synthesis, and an exploration of its potential as an antimicrobial and anticancer agent, drawing insights from structurally related analogs. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Compound Identification and Chemical Structure

Chemical Identifiers:

IdentifierValue
Chemical Name 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine
CAS Number 81216-89-9
SMILES NC1=NC(C2=CC(Br)=CS2)=CS1[1]
InChIKey Not available in public databases.

Chemical Structure:

Caption: 2D structure of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine.

Physicochemical Properties

While experimental data for the target molecule is limited, the following properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueReference/Method
Molecular Formula C₇H₅BrN₂S₂-
Molecular Weight 261.16 g/mol -
Appearance Likely a solid at room temperatureBased on similar 2-aminothiazole derivatives
Melting Point Not reported-
LogP ~2.5 - 3.5Estimation based on analogs
Hydrogen Bond Donors 1 (amine group)-
Hydrogen Bond Acceptors 2 (thiazole nitrogens)-
Rotatable Bonds 1-

Synthesis of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine

The most plausible and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea for the preparation of 2-aminothiazoles.

Proposed Synthetic Pathway:

Hantzsch_Thiazole_Synthesis A 1-(4-bromothiophen-2-yl)ethan-1-one C 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one A->C Bromination B Bromine (Br2) E 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine C->E Hantzsch Condensation D Thiourea D->E

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one (α-haloketone intermediate)

The synthesis of the key α-haloketone intermediate can be achieved through the bromination of the corresponding acetophenone derivative.

Experimental Protocol:

  • Dissolution: Dissolve 1-(4-bromothiophen-2-yl)ethan-1-one (1.0 eq.) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: To the stirred solution, add elemental bromine (Br₂) (1.0-1.1 eq.) dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water to remove any acid residues, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one.

Causality: The use of an acidic medium like acetic acid can catalyze the enolization of the ketone, which is the reactive species in electrophilic α-halogenation. The dropwise addition of bromine controls the reaction rate and minimizes the formation of di-brominated byproducts.

Step 2: Hantzsch Condensation to 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine

Experimental Protocol:

  • Reaction Setup: A mixture of 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one (1.0 eq.) and thiourea (1.0-1.2 eq.) in a polar solvent such as ethanol or methanol is prepared in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product, often precipitating as a hydrobromide salt, is collected by filtration.

  • Neutralization and Purification: The collected solid is then suspended in water and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to afford the free base of 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

Causality: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring. The initial step is a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. Heating the reaction mixture provides the necessary activation energy for the condensation to proceed at a reasonable rate.

Spectroscopic Characterization (Predicted)

Based on data from structurally similar compounds, the following spectroscopic characteristics are anticipated:

Spectroscopy Expected Observations
¹H NMR - A singlet for the C5-H of the thiazole ring (δ ~6.5-7.5 ppm).- Doublets for the thiophene protons.- A broad singlet for the -NH₂ protons (δ ~5.0-7.0 ppm), which is exchangeable with D₂O.
¹³C NMR - A signal for the C2 of the thiazole ring (amine-bearing carbon) at ~168-172 ppm.- A signal for the C4 of the thiazole ring at ~140-150 ppm.- A signal for the C5 of the thiazole ring at ~100-110 ppm.- Signals corresponding to the carbons of the bromothiophene ring.
IR (cm⁻¹) - N-H stretching vibrations of the primary amine at ~3400-3200 cm⁻¹.- C=N stretching of the thiazole ring at ~1620-1650 cm⁻¹.- C-S stretching vibrations at ~700-800 cm⁻¹.- C-Br stretching at ~500-600 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for a bromine-containing molecule (M and M+2 peaks in approximately 1:1 ratio).

Potential Biological Activities and Therapeutic Applications

The 2-aminothiazole moiety is a recognized "privileged structure" in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities.[2][3] The incorporation of a thiophene ring, another biologically important heterocycle, and a bromine atom, which can enhance lipophilicity and potentially participate in halogen bonding, suggests that 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine holds significant therapeutic potential.

Antimicrobial Activity

Numerous studies have reported the potent antibacterial and antifungal activities of 2-aminothiazole derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the thiophene ring in the structure of the title compound may further enhance its antimicrobial properties.[4] For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]

Workflow for Antimicrobial Screening:

Antimicrobial_Screening_Workflow A Synthesized Compound C Broth Microdilution Assay A->C B Bacterial/Fungal Strains B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E F Data Analysis and Comparison with Standard Drugs E->F

Caption: A typical workflow for evaluating the antimicrobial activity of a compound.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several approved anticancer drugs and numerous investigational agents. These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, such as the MCF-7 breast cancer cell line.[2] The thiophene moiety is also present in a number of compounds with reported anticancer activity.[5]

Potential Anticancer Mechanisms:

  • Kinase Inhibition: The nitrogen atoms in the thiazole ring can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of various kinases involved in cancer cell signaling.

  • Induction of Apoptosis: Thiazole derivatives have been shown to induce programmed cell death in cancer cells through the activation of caspase pathways.

  • Tubulin Polymerization Inhibition: Some thiazole-containing compounds can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.

Conclusion

4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine is a promising heterocyclic compound that combines the pharmacologically significant 2-aminothiazole and bromothiophene moieties. While specific experimental data for this molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on well-established chemical principles and data from closely related analogs. The insights presented herein are intended to facilitate further research into this and similar compounds, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 43. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 685-707. [Link]

  • Arctom. (n.d.). 4-(4-bromothiophen-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • Mahmood, A. A. R., & Kubba, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Research Journal of Pharmacy and Technology, 11(2), 523-529. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 759-768. [Link]

  • Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (2015). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. RSC Advances, 5(110), 90849-90853. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(14), 4615. [Link]

  • Roman, G. (2015). Thiophene-based compounds with antimicrobial activity. European Journal of Medicinal Chemistry, 97, 587-611. [Link]

Sources

Technical Deep Dive: 4-Substituted Thiophene-Thiazole Hybrids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of thiophene and thiazole rings into a single hybrid scaffold represents a "privileged structure" strategy in modern medicinal chemistry. This guide examines 4-substituted thiophene-thiazole hybrids , a class of compounds where the lipophilic, electron-rich thiophene moiety is positioned at the C4-position of a thiazole core. This specific architecture exploits the bioisosteric replacement of phenyl rings with thiophene to enhance metabolic stability and target affinity, while the thiazole ring acts as a hydrogen-bonding linker and pharmacophore.

This technical paper details the synthetic architecture, structure-activity relationships (SAR), and therapeutic applications of these hybrids, specifically focusing on oncology (EGFR/VEGFR inhibition) and antimicrobial resistance (DNA gyrase/CYP51 inhibition).

Part 1: Structural Architecture & Design Logic

The Bioisosteric Advantage

The core design philosophy relies on replacing the C4-phenyl group of classic thiazole drugs (e.g., fanetizole) with a thiophene ring.

  • Electronic Effects: Thiophene is more electron-rich than benzene (super-aromatic), allowing for stronger

    
     stacking interactions with aromatic residues in receptor binding pockets (e.g., Trp, Phe).
    
  • Lipophilicity: The sulfur atom increases lipophilicity (

    
    ), enhancing membrane permeability without significantly increasing molecular weight.
    
  • Metabolic Stability: The thiophene ring is susceptible to S-oxidation, but substitution at the C2/C5 positions (e.g., with chlorine) blocks metabolic hot spots, prolonging half-life.

Core Scaffold Visualization

The following diagram illustrates the structural logic and connectivity of the hybrid.

SAR_Logic Core Thiazole Core (C3H3NS) Pos4 C4-Position (Critical Junction) Core->Pos4 Scaffold Pos2 C2-Position (H-Bonding Donor/Acceptor) Core->Pos2 Functionalization Thiophene Thiophene Moiety (Lipophilic/Electronic) Pos4->Thiophene Attachment Target Biological Target (Kinase/Enzyme) Thiophene->Target Pi-Pi Stacking Pos2->Target H-Bonding

Figure 1: Structural connectivity and pharmacophoric interaction map of the 4-substituted thiophene-thiazole hybrid.

Part 2: Synthetic Methodologies

The Hantzsch Thiazole Synthesis remains the gold standard for constructing this scaffold due to its reliability and regioselectivity.

Protocol A: Standard Hantzsch Cyclization

Reaction Type: Condensation / Cyclization Yield: 75–92%

Reagents
  • Precursor A: 2-Acetylthiophene (commercially available).

  • Brominating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Thioamide Component: Thiourea (for 2-aminothiazoles) or substituted thiobenzamides.

Step-by-Step Workflow
  • 
    -Bromination: 
    
    • Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid (20 mL).

    • Add bromine (10 mmol) dropwise at

      
       to prevent poly-bromination.
      
    • Stir for 2 hours. Pour into ice water. Filter the solid 2-(2-bromoacetyl)thiophene .

    • Critical Control Point: Monitor via TLC.[1] Over-bromination leads to 5-bromo-2-acetylthiophene byproducts.

  • Cyclization:

    • Dissolve 2-(2-bromoacetyl)thiophene (5 mmol) in Ethanol (15 mL).

    • Add Thiourea (5.5 mmol).

    • Reflux for 4–6 hours.

    • Observation: The reaction mixture typically turns clear then precipitates the hydrobromide salt.

  • Work-up:

    • Cool to room temperature.[1]

    • Neutralize with

      
       or 
      
      
      
      to liberate the free base.
    • Recrystallize from EtOH/DMF mixtures.

Protocol B: Green One-Pot Synthesis (Catalytic)

For industrial scalability and reduced solvent waste.

  • Catalyst: Silica-supported Tungstosilisic Acid (

    
    ) or PEG-400.
    
  • Conditions: Ultrasound irradiation at RT or

    
    .
    
  • Procedure: Combine 2-acetylthiophene, NBS, and thiourea in a mortar-pestle (solvent-free) or minimal PEG-400. Grind/sonicate for 20-40 mins.

  • Advantage: Yields often exceed 90% with minimal purification required.

Part 3: Structure-Activity Relationships (SAR)

The biological efficacy of these hybrids is strictly governed by substituents at three key vectors.

PositionSubstituentEffect on ActivityMechanistic Insight
Thiazole C2

(Free Amine)
ModerateGood H-bond donor; often too polar for BBB penetration.
Thiazole C2 Hydrazone / Schiff BaseHigh Extends conjugation; mimics ATP adenine ring in kinase pockets.
Thiophene C5

BaselineSusceptible to metabolic oxidation.
Thiophene C5

/

High Halogen bonding with receptor backbone; blocks metabolism.
Thiazole C5

/

Low/NeutralSteric bulk here often reduces activity unless targeting specific pockets.
SAR Visualization: The "Activity Hotspots"

SAR_Map Center Thiazole-Thiophene Hybrid Core R1 C2-Hydrazone/Amide (Specificity) Center->R1 H-Bonding Domain R2 Thiophene C5-Halogen (Potency/Metabolic Stability) Center->R2 Lipophilic Pocket R3 Thiazole C5-H (Steric Tolerance) Center->R3 Minor Effect Activity Enhanced Bioactivity (IC50 < 10 µM) R1->Activity R2->Activity

Figure 2: SAR decision tree highlighting the critical substitutions for maximizing potency.

Part 4: Therapeutic Applications

Oncology: Dual EGFR/VEGFR-2 Inhibition

4-substituted thiophene-thiazole hybrids (specifically hydrazone derivatives) function as Type II kinase inhibitors.

  • Mechanism: They bind to the ATP-binding site of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2. The thiophene ring occupies the hydrophobic back-pocket (gatekeeper region), while the thiazole nitrogen forms H-bonds with the hinge region (e.g., Met793 in VEGFR-2).

  • Key Data: Derivatives with a 5-chlorothiophene moiety have shown

    
     values comparable to Sorafenib against MCF-7 (Breast) and HepG2 (Liver) cell lines.
    
Antimicrobial & Antitubercular Agents[2][3][4][5][6][7][8][9]
  • Target: DNA Gyrase (Bacteria) and CYP51 (Mycobacterium tuberculosis).

  • Efficacy: Compounds featuring a 2,4-dichlorophenyl substituent linked to the thiazole C2-amine via a spacer show potent activity against MRSA and M. tuberculosis.

  • Logic: The hybrid scaffold mimics the topology of fluoroquinolones but utilizes a different binding mode, potentially bypassing existing resistance mechanisms.

Anti-Inflammatory (COX/LOX Inhibition)[10]
  • Selectivity: 4-(4-chlorothiophen-2-yl)thiazoles have demonstrated high selectivity for COX-2 over COX-1, reducing the risk of gastric ulceration common with NSAIDs.

  • Pathway: Inhibition of the arachidonic acid cascade.

Signaling_Pathway Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Drug Thiophene-Thiazole Hybrid Drug->COX2 Inhibition (Selectivity)

Figure 3: Mechanism of Action for anti-inflammatory activity via COX-2 inhibition.

Part 5: References

  • Sadiq, A., et al. "Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies." Frontiers in Chemistry, 2024. [Link]

  • Al-Wahaibi, L.H., et al. "Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds." Molecules, 2022.[2][3] [Link]

  • Bouherrou, S., et al. "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis." Molecules, 2024.[4][5][6][2][7] [Link]

  • Gomaa, H., et al. "Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties."[8] Frontiers in Chemistry, 2025.[8] [Link]

  • Nazeer, W., et al. "Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives." ResearchGate, 2024. [Link]

Sources

Methodological & Application

microwave-assisted synthesis of aminothiazole thiophene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Aminothiazole-Thiophene Hybrids

Introduction & Rationale

The fusion of thiophene and aminothiazole moieties creates a "privileged scaffold" in medicinal chemistry, widely recognized for potent antimicrobial, anti-inflammatory, and kinase-inhibitory profiles. However, conventional thermal synthesis of these hybrids is often plagued by prolonged reaction times (12–24 hours), harsh reflux conditions, and inconsistent yields due to thermal gradients.

This Application Note details a Microwave-Assisted Synthesis (MAS) protocol that reduces reaction times to minutes while improving purity. By leveraging dielectric heating , we bypass the thermal lag of conductive heating, directly coupling energy to the polar reaction components.

Comparative Advantage: Microwave vs. Conventional[1][2][3][4][5]
ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAS)
Heat Transfer Convection/Conduction (Wall-to-Center)Dielectric Loss (Volumetric/Internal)
Reaction Time 4 – 12 Hours5 – 20 Minutes
Solvent Usage High (20–50 mL)Low (2–5 mL) or Solvent-Free
Yield 50 – 65%85 – 96%
Purity profile Requires chromatographyOften requires only recrystallization

Mechanistic Principles

To ensure reproducibility, researchers must understand why the reaction accelerates.

  • Dipolar Polarization: The polar solvent (e.g., Ethanol, DMF) and polar reagents (Thiourea) align with the oscillating electric field. The molecular friction from this realignment generates rapid internal heat.

  • Ionic Conduction: In the Gewald reaction, the formation of ionic polysulfide intermediates increases the loss tangent (

    
    ), making the reaction mixture more susceptible to microwave energy as the reaction progresses.
    
Reaction Pathway Visualization

The following diagram illustrates the modular synthesis strategy: Module A (Thiophene construction via Gewald) followed by Module B (Thiazole construction via Hantzsch).

ReactionPathway Start Precursors (Ketone + Activated Nitrile) Gewald MW Step 1: Gewald Reaction (60-80°C, 10 min) Start->Gewald Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->Gewald Thiophene Intermediate 1: 2-Aminothiophene Gewald->Thiophene Cyclization Linker Linker Addition (Cl-COCH2-Cl) Thiophene->Linker Acylation Amide Intermediate 2: alpha-Chloroacetamide Linker->Amide Hantzsch MW Step 2: Hantzsch Cyclization (Reflux, 5-10 min) Amide->Hantzsch Thiourea Thiourea/Thioamide Thiourea->Hantzsch Product Final Hybrid: Aminothiazole-Thiophene Hantzsch->Product Ring Closure

Figure 1: Modular workflow for the stepwise assembly of the hybrid scaffold. Blue nodes indicate reagents, Red nodes indicate Microwave steps, and Green nodes indicate stable intermediates.

Experimental Protocols

Pre-Reaction Requirements
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) is preferred for precise control, but multi-mode ovens with fiber-optic temperature probes are acceptable.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with pressure-rated crimp caps (PTFE/Silicone septa).

  • Safety: All reactions involving sulfur and chloroacetyl chloride must be performed in a fume hood.

Protocol A: The Gewald Synthesis (Thiophene Core)

Target: Synthesis of 2-amino-3-carbethoxy-4,5-dimethylthiophene.

  • Reagent Loading:

    • In a 10 mL microwave vial, sequentially add:

      • Butanone (Methyl ethyl ketone): 1.0 mmol

      • Ethyl cyanoacetate: 1.0 mmol

      • Elemental Sulfur (

        
        ): 1.0 mmol (finely powdered)
        
      • Ethanol: 2.0 mL

    • Catalyst Addition: Add Morpholine (1.0 mmol) dropwise. Note: Morpholine acts as the basic catalyst essential for the Knoevenagel condensation step.

  • Microwave Irradiation:

    • Seal the vial.[1]

    • Method: Dynamic Power (Max 150W).

    • Temperature: Hold at 70°C .

    • Time: 10 minutes (Hold time).

    • Stirring: High (magnetic stir bar).

  • Work-up & Validation:

    • Cool to room temperature (compressed air cooling).

    • Pour mixture into crushed ice. The solid product precipitates immediately.

    • Filter, wash with cold ethanol, and dry.

    • Self-Validation: The disappearance of solid sulfur particles and the formation of a yellow/brown solid indicates reaction completion.

Protocol B: The Hantzsch Cyclization (Thiazole Fusion)

Target: Conversion of the thiophene intermediate to the aminothiazole hybrid via a chloroacetyl linker.

Pre-step: Convert the 2-aminothiophene to 2-(2-chloroacetamido)thiophene using chloroacetyl chloride (Standard Schotten-Baumann conditions, 30 min).

  • Reagent Loading:

    • In a 10 mL microwave vial, combine:

      • 2-(2-chloroacetamido)thiophene derivative (from Pre-step): 1.0 mmol

      • Thiourea: 1.1 mmol[1]

      • Ethanol: 3.0 mL[1]

    • Optional: A catalytic amount of Iodine (

      
      ) can accelerate the reaction further, though it is not strictly necessary for this substrate.
      
  • Microwave Irradiation:

    • Method: Dynamic Power (Max 200W).

    • Temperature: 100°C (Slight over-pressure reflux).

    • Time: 5 – 8 minutes.

  • Work-up:

    • Cool the vial.[2] Neutralize with aqueous

      
       or 
      
      
      
      to precipitate the free base.
    • Filter and recrystallize from Ethanol/DMF.

Optimization & Troubleshooting Matrix

The following table summarizes the effects of critical parameters on the Hantzsch cyclization step.

ParameterConditionOutcomeRecommendation
Solvent WaterPoor solubility, slow reactionUse Ethanol or PEG-400 for green compliance.
Solvent DMFHigh heating rate, difficult work-upUse only if substrate is insoluble in EtOH.
Temperature < 60°CIncomplete cyclizationMaintain >80°C to overcome activation energy.
Temperature > 140°CCharring/DecompositionDo not exceed 120°C for thiophene substrates.
Pressure > 15 barVial failure riskEnsure headspace (fill volume < 60%).
Troubleshooting Flowchart

Troubleshooting Check Reaction Incomplete (TLC check) Solubility Is Substrate Dissolved? Check->Solubility Power Increase Power/Temp (+10°C) Solubility->Power Yes Solvent Switch Solvent (EtOH -> DMF) Solubility->Solvent No

Figure 2: Decision tree for addressing incomplete conversion.

Characterization & Validation

To confirm the successful synthesis of the Aminothiazole-Thiophene Hybrid , look for these spectral signatures:

  • IR Spectroscopy:

    • Disappearance of the

      
       (amide) band at ~1680 cm⁻¹ (if cyclizing the amide).
      
    • Appearance of

      
       stretch (thiazole) at ~1610 cm⁻¹.
      
    • 
       stretch at 3300–3400 cm⁻¹.
      
  • 1H NMR (DMSO-d6):

    • Thiophene protons: Distinct signals (often doublets) in the 6.5–7.5 ppm range.

    • Thiazole proton (C5-H): A characteristic singlet around 6.5–7.0 ppm .

    • Amine protons: Broad singlet (

      
       exchangeable) around 7.0–8.0 ppm.
      

References

  • Ruan, B., et al. (2021).[3] "Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions." Heterocycles, 102(10).[3]

  • Mali, D. R., et al. (2022).[4] "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." Journal of University of Shanghai for Science and Technology, 24(11), 208-215.

  • BenchChem. (2025). "Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives."

  • Ezhilarasi, M. R., et al. (2014). "A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogeneous Catalyst." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2).

  • Gewald, K. (1966).[5] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. (Foundational Mechanism Reference).

Sources

Advanced Application Note: Suzuki-Miyaura Coupling Protocols for 4-(4-bromothiophen-2-yl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate 4-(4-bromothiophen-2-yl)thiazol-2-amine represents a challenging class of "privileged scaffolds" in medicinal chemistry. It combines two distinct heterocycles—a thiophene and a thiazole—and possesses a free primary amine. While the 4-bromothiophene moiety is a standard electrophile for Suzuki-Miyaura coupling, the presence of the 2-aminothiazole motif introduces significant catalytic complications.

The free amine (


) and the thiazole nitrogen/sulfur atoms act as Lewis bases, capable of coordinating to the Palladium (Pd) center. This competitive coordination often leads to catalyst poisoning , resulting in stalled conversion or the requirement for excessive catalyst loading.

This guide provides two validated protocols:

  • Protocol A (Direct Coupling): Utilizes sterically demanding, electron-rich Buchwald ligands (e.g., XPhos) to prevent catalyst deactivation, enabling high-throughput synthesis without protection steps.

  • Protocol B (Protected Route): A robust, scale-up-ready method involving in-situ protection, ensuring maximum yield and purity for late-stage intermediates.

Strategic Analysis & Mechanistic Insight

Substrate Assessment
  • Electrophile: 4-bromothiophene (Position 4 on thiophene ring).

    • Reactivity: Generally high. Thiophene bromides undergo oxidative addition faster than phenyl bromides due to the electron-rich nature of the thiophene ring.

  • Interference (The "Poison" Factor):

    • The thiazole N3 and exocyclic amine N are potent

      
      -donors.
      
    • In standard catalytic cycles (e.g., using

      
      ), these nitrogens displace the phosphine ligands, forming stable, inactive Pd-amine complexes (Pd-dead species).
      
Catalyst Selection Rationale

To overcome the "poisoning" effect, we must use ligands that bind to Pd more strongly than the substrate's amine or are bulky enough to prevent the amine from approaching the metal center.

  • Recommendation: XPhos Pd G2 or Pd(dppf)Cl₂ .

    • XPhos (Buchwald Precatalyst): The bulky biaryl backbone creates a protective steric shell around the Pd(0) active species, facilitating oxidative addition while blocking amine coordination.

    • dppf (Bidentate Ligand): The large bite angle and chelating nature of dppf make it resistant to displacement by monodentate amines.

Visualization: Catalytic Cycle & Interference

The following diagram illustrates the standard catalytic cycle and the specific off-cycle equilibrium (poisoning) caused by the aminothiazole moiety.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Poison CATALYST POISONING [Pd(II)-Substrate Complex] (Inactive) Pd0->Poison Ligand Displacement TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base OxAdd->Poison RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Substrate: 4-(4-bromothiophen-2-yl) thiazol-2-amine Substrate->Poison Coordination via Thiazole N / NH2

Figure 1: Catalytic cycle highlighting the competitive coordination pathway (red) where the aminothiazole substrate sequesters the palladium catalyst.

Experimental Protocols

Protocol A: Direct Coupling (High-Throughput/Screening)

Best for: Rapid analog generation, small scale (<100 mg), library synthesis.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (3.0 equiv, 0.5 M in 
    
    
    
    )
  • Solvent: THF or 1,4-Dioxane

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with 4-(4-bromothiophen-2-yl)thiazol-2-amine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G2 (0.02–0.05 equiv).

  • Inerting: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed THF (concentration 0.1 M relative to substrate).

  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat at 60 °C. Monitor by LC-MS at 1 hour. If conversion is <50%, increase to 80 °C.

    • Note: Aminothiazoles are heat-sensitive; avoid temperatures >100 °C to prevent decomposition.

  • Workup: Dilute with EtOAc, wash with water.[1] Pass the organic layer through a Thiol-functionalized Silica pad (e.g., SiliaMetS® Thiol) to remove residual Pd. This is critical as aminothiazoles tend to retain Pd.

Protocol B: Protected Route (Scale-Up/High Purity)

Best for: Multi-gram synthesis, GMP workflows, or when Protocol A yields <50%.

Rationale: Protecting the amine as an acetamide (-NHAc) or carbamate (-NHBoc) eliminates the H-bond donor ability and reduces the Lewis basicity of the thiazole nitrogen, shutting down the poisoning pathway.

Step-by-Step Methodology:

Phase 1: In-Situ Protection (Acetylation)

  • Dissolve 4-(4-bromothiophen-2-yl)thiazol-2-amine in DCM.

  • Add

    
     (1.2 equiv) and Acetic Anhydride (1.1 equiv). Stir at RT for 2 hours.
    
  • Checkpoint: Verify complete conversion to the N-acetyl derivative by TLC/LC-MS.

  • Evaporate volatiles. (Crude can often be used directly, but a short plug filtration is recommended).

Phase 2: Suzuki Coupling

  • Reagents: Use the N-acetyl intermediate (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio). This biphasic system is excellent for scale-up.

  • Reaction: Reflux (90–100 °C) for 4–12 hours.

  • Workup: Standard aqueous extraction.

Phase 3: Deprotection

  • Dissolve the coupled product in Ethanol.

  • Add aqueous

    
     (6M, 5 equiv) or 
    
    
    
    (6M) depending on product stability. Reflux for 1–2 hours.
  • Neutralize and isolate the free amine product.

Optimization Matrix

Use this table to troubleshoot low yields or incomplete conversions.

VariableStandard ConditionOptimization Option AOptimization Option BRationale
Catalyst

XPhos Pd G2

XPhos resists amine poisoning; dppf is robust.
Base



Phosphate/Cesium bases improve turnover in difficult couplings.
Solvent Dioxane/WaterTHF/Water Toluene/EtOH/WaterTHF often solubilizes polar heterocycles better than toluene.
Additive NoneCuI (5 mol%) TBAFCopper can sometimes facilitate transmetallation or scavenge ligands.

Workflow Diagram

Workflow Start Start: 4-(4-bromothiophen-2-yl) thiazol-2-amine Decision Scale / Purity Req? Start->Decision RouteA Route A: Direct Coupling (XPhos Pd G2) Decision->RouteA Small Scale / Screening RouteB Route B: Protection Strategy (Ac2O -> Pd(dppf) -> Hydrolysis) Decision->RouteB >1g / GMP Monitor Monitor (LC-MS) Check for Pd-Coordination RouteA->Monitor RouteB->Monitor Scavenge Pd Scavenging (SiliaMetS Thiol) Monitor->Scavenge Conversion > 95% Final Final Product Isolated Free Amine Scavenge->Final

Figure 2: Decision tree for selecting the appropriate coupling protocol based on scale and purity requirements.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole." BenchChem Application Library. Accessed February 15, 2026. Link

  • Sharma, D., et al. "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study." Chemistry Central Journal, 2019. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
  • Gull, Y., et al. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction."[2] Molecules, 2013.[3] Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. Link

Sources

One-Pot Synthesis of 2-Amino-4-Heteroaryl Thiazoles: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-4-heteroaryl thiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. Traditional Hantzsch synthesis requires the isolation of


-haloketones, which are often lachrymatory, unstable, and toxic.

This guide details one-pot protocols that bypass the isolation of


-haloketones. By generating the reactive intermediate in situ from heteroaryl ketones, these methods improve safety, yield, and operational efficiency. We focus on two distinct methodologies: the robust Iodine-Mediated Oxidative Cyclization  and the Green NBS/PEG-400 Protocol .

Mechanistic Foundation

Understanding the reaction pathway is critical for troubleshooting low yields, particularly when using electron-rich heteroaryl ketones (e.g., thiophenes) or basic substrates (e.g., pyridines).

The "In Situ" Hantzsch Modification

In the one-pot approach, the ketone is halogenated in situ (using


, NBS, or TCCA).[1] The resulting transient 

-haloketone is immediately intercepted by thiourea.

Key Mechanistic Steps:

  • Enolization: Acid-catalyzed enolization of the heteroaryl ketone.

  • Halogenation: Electrophilic halogenation forms the

    
    -halo intermediate.
    
  • S-Alkylation: Nucleophilic attack by the thiourea sulfur atom.

  • Cyclodehydration: Intramolecular attack by nitrogen followed by dehydration to aromatize the thiazole ring.

Pathway Visualization

OnePotMechanism Start Heteroaryl Ketone + Thiourea Inter1 Enol Tautomer Start->Inter1 Tautomerization Reagent Halogen Source (I2, NBS, or TCCA) Inter2 α-Halo Ketone (Transient) Inter1->Inter2 + Reagent (Halogenation) Inter3 Iminothioether Intermediate Inter2->Inter3 + Thiourea (S-Alkylation) Product 2-Amino-4-Heteroaryl Thiazole Inter3->Product Cyclization & -H2O

Figure 1: Mechanistic pathway for the one-pot synthesis. The


-halo ketone is generated and consumed in situ, preventing the accumulation of toxic intermediates.

Protocol A: Iodine-Mediated Synthesis (The Standard)

This is the most reliable method for diverse heteroaryl substrates. Iodine acts as both the halogenating agent and a mild Lewis acid to promote cyclization.

  • Applicability: Pyridines, Furans, Thiophenes, Quinolines.

  • Scale: 1 mmol to 100 mmol.

  • Green Score: Moderate (Uses Ethanol/Water; Iodine is less toxic than

    
    ).
    
Materials
  • Substrate: Acetyl-heteroarene (e.g., 2-acetylpyridine, 2-acetylfuran).

  • Reagents: Thiourea (2.0 equiv), Iodine (

    
    , 1.0 equiv).
    
  • Solvent: Ethanol (absolute) or Ethanol/Water (1:1).

  • Quench: 10%

    
     (aq) and 
    
    
    
    (aq).
Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a condenser, dissolve the acetyl-heteroarene (1.0 mmol) and thiourea (2.0 mmol) in Ethanol (5 mL) .

  • Addition: Add Iodine (1.0 mmol) in one portion.

    • Note: The solution will turn dark brown immediately.

  • Reflux: Heat the mixture to reflux (80°C) with stirring.

    • Duration: Typically 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the starting ketone and the persistence of a polar spot indicates completion.

  • Cool & Quench: Cool to room temperature.

    • Critical Step: If the product precipitates as the hydroiodide salt, filter it directly. If not, pour the mixture into crushed ice.

  • Neutralization: Add 10%

    
      (to remove excess iodine) followed by 
    
    
    
    or saturated
    
    
    until pH ~8–9.
    • Observation: A solid precipitate (free base) should form.

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry.

  • Purification: Recrystallize from hot Ethanol or EtOH/Water mixtures.

Workflow Diagram

IodineProtocol Step1 Mix Ketone + Thiourea in Ethanol Step2 Add Iodine (1.0 eq) Reflux 2-4 hrs Step1->Step2 Step3 Cool & Pour onto Crushed Ice Step2->Step3 Step4 Quench: Na2S2O3 Basify: NH4OH (pH 9) Step3->Step4 Step5 Filter Precipitate (Free Base) Step4->Step5 Step6 Recrystallize (EtOH) Step5->Step6

Figure 2: Operational workflow for the Iodine-mediated one-pot synthesis.

Protocol B: Green NBS/PEG-400 Synthesis

For laboratories prioritizing Green Chemistry or avoiding volatile organic compounds (VOCs), this protocol uses Polyethylene Glycol-400 (PEG-400) as a recyclable solvent and N-Bromosuccinimide (NBS) as the halogen source.

  • Applicability: Excellent for acid-sensitive substrates.

  • Green Score: High (Recyclable solvent, non-volatile).

Materials
  • Substrate: Acetyl-heteroarene (1.0 mmol).

  • Reagents: Thiourea (1.2 equiv), NBS (1.0 equiv).

  • Solvent: PEG-400 (3-5 mL).

Step-by-Step Methodology
  • Mix: In a borosilicate vial, combine acetyl-heteroarene (1.0 mmol) , thiourea (1.2 mmol) , and NBS (1.0 mmol) in PEG-400 (3 mL) .

  • Heat: Stir at 80–85°C (oil bath) or irradiate in a microwave reactor (180 W) for 10–30 minutes.

    • Note: The reaction is significantly faster than the iodine method.

  • Extraction: Cool to room temperature. Add Water (10 mL) and extract with Ethyl Acetate (2 x 10 mL) .

    • Alternative: If the product precipitates upon adding water, simply filter (most common for 2-amino thiazoles).

  • Recycle: The aqueous PEG layer can often be evaporated and reused, though salt accumulation (succinimide byproduct) eventually limits this.

  • Purification: Recrystallization from Ethanol.

Substrate Scope & Yield Comparison

The following data summarizes typical yields for 2-amino-4-heteroaryl thiazoles using the Iodine method (Protocol A) versus the NBS method (Protocol B).

Heteroaryl Group (R)SubstrateProtocol A Yield (

)
Protocol B Yield (NBS)Notes
2-Pyridyl 2-Acetylpyridine85-92%80-85%Product is basic; ensure pH > 9 during workup.
3-Pyridyl 3-Acetylpyridine82-88%78-83%Slightly slower reaction time.
2-Furyl 2-Acetylfuran75-80%85-90%Furan ring is acid-sensitive; NBS method preferred.
2-Thienyl 2-Acetylthiophene88-94%86-90%Highly robust; product precipitates easily.
Indolyl 3-Acetylindole65-70%75-80%Oxidation of indole N-H can occur with excess

.

Troubleshooting & Optimization (E-E-A-T)

Issue: Sticky "Tar" Formation
  • Cause: Polymerization of the heteroaryl ketone or decomposition of the intermediate

    
    -halo ketone before cyclization.
    
  • Solution:

    • Switch solvent to Ethanol:Water (1:1) . The water helps solvate the ionic intermediate.

    • Add the halogen source slowly (dropwise if using liquid

      
      , or portion-wise for NBS/
      
      
      
      ) to keep the concentration of the
      
      
      -halo intermediate low.
Issue: Low Yield with Basic Heterocycles (Pyridines/Quinolines)
  • Cause: The basic nitrogen in the starting material traps the acid (HI or HBr) generated, forming a salt that may be less reactive or insoluble.

  • Solution:

    • Use 2.5 equivalents of thiourea .

    • Ensure the final workup is sufficiently basic (pH 9-10) to liberate the free amine. The hydrohalide salts of thiazoles are water-soluble and will be lost in the filtrate if not neutralized.

Issue: Product Purity
  • Validation: 2-aminothiazoles often trap iodine in the lattice.

  • Fix: Wash the crude solid with 10% sodium thiosulfate until the washings are colorless.

References

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023).[2][3] Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid... RSC Advances, 13, 9208-9221.[2]

  • Qian, J., et al. (2022). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I.[1][4] Beilstein Journal of Organic Chemistry, 18, 1180–1188.

  • Yin, G., et al. (2012). Facile One-Pot Procedure for the Synthesis of 2-Aminothiazole Derivatives. Heterocycles, 85(8), 1941.

  • Wagare, D.S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences.

  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles.[5] ACS Omega, 9, 36.

Sources

Application Note: Strategic Crystallization of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Aminothiazole derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for kinase inhibitors (e.g., Dasatinib), antibiotics (Cephalosporins), and prion inhibitors. However, their purification is notoriously difficult due to two physicochemical anomalies: propensity for "oiling out" (liquid-liquid phase separation) and co-precipitation of Hantzsch synthesis byproducts (polymeric halides).

This guide provides a rational, non-chromatographic approach to purifying aminothiazoles. It moves beyond trial-and-error by applying solubility parameter matching and acid-base swing protocols to achieve >98% purity.

Physicochemical Context

To purify aminothiazoles, one must exploit their dual nature:

  • Basicity: The nitrogen at position 3 (ring nitrogen) is the most basic site (

    
    ). The exocyclic amine is practically non-basic due to resonance delocalization into the ring.
    
  • H-Bonding: They act as both donors (exocyclic

    
    ) and acceptors (ring 
    
    
    
    ), making them highly soluble in protic solvents like methanol, often leading to solvate formation.
The "Green" Solvent Shift

Modern process chemistry mandates replacing traditional chlorinated solvents. The table below outlines high-performance, sustainable replacements validated for thiazole chemistry.

Traditional Solvent (Avoid)Green Replacement Rationale for Aminothiazoles
Dichloromethane (DCM) Ethyl Acetate (EtOAc) EtOAc matches the polarity of most lipophilic aminothiazoles without the genotoxicity of DCM.
Diethyl Ether MTBE or 2-MeTHF 2-MeTHF provides higher boiling points (80°C), allowing better thermal gradients for crystallization than ether (35°C).
DMF/DMAc DMSO / Water For highly polar derivatives, DMSO/Water mixtures allow for controlled anti-solvent precipitation.
Hexane Heptane Heptane has a higher flash point and is less neurotoxic; it serves as a superior anti-solvent for controlled cooling.

Decision Logic: Selecting the Purification Route

Before heating any solvent, determine the state of your crude material. Use the logic flow below to select the correct protocol.

SolventSelection Start Crude Aminothiazole Material CheckState Is it a Salt (HX) or Free Base? Start->CheckState Salt Salt Form (e.g., HBr, HCl) CheckState->Salt Salt (Hantzsch Product) FreeBase Free Base CheckState->FreeBase Neutral Compound ProtocolA Protocol A: Acid-Base Swing (Chemical Purification) Salt->ProtocolA Remove non-basic impurities first CheckSolubility Solubility Check (EtOAc vs. EtOH) FreeBase->CheckSolubility ProtocolB Protocol B: Thermal Recrystallization (EtOH/Water) CheckSolubility->ProtocolB Highly Polar (Soluble in EtOH) ProtocolC Protocol C: Anti-Solvent Addition (EtOAc/Heptane) CheckSolubility->ProtocolC Lipophilic (Soluble in EtOAc) ProtocolA->FreeBase Yields Pure Free Base

Figure 1: Decision matrix for selecting the optimal purification protocol based on the ionization state and polarity of the aminothiazole derivative.

Detailed Experimental Protocols

Protocol A: Acid-Base Swing (Reactive Purification)

Best For: Crude Hantzsch synthesis products (often HBr salts) contaminated with unreacted


-haloketones or polymeric tars.
Mechanism:  Exploits the 

(~5.4) to dissolve the product in water while rejecting lipophilic impurities.
  • Dissolution: Suspend the crude solid in 0.5 M HCl (or 10% acetic acid). Use 5–10 volumes relative to mass (e.g., 10 mL/g).

  • Filtration: Stir for 15 minutes. Filter through a Celite pad.

    • Why: The aminothiazole protonates and dissolves. Unreacted haloketones and tars remain insoluble and are trapped in the filter.

  • Neutralization: Cool the filtrate to 0–5°C. Slowly add saturated

    
      or 28% 
    
    
    
    dropwise with vigorous stirring until pH reaches ~8–9.
    • Critical: Do not overshoot to pH 14, or you may hydrolyze sensitive side chains.

  • Collection: The free base will precipitate as a solid. Filter, wash with cold water, and dry.

Protocol B: Thermal Recrystallization (Ethanol/Water)

Best For: Polar free bases that are "sticky" or prone to oiling out. Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent).

  • Saturation: Place crude solid in a flask. Add Ethanol (95%) and heat to reflux. Add just enough ethanol to dissolve the solid completely at boiling point.

  • Clarification: If colored impurities persist, add activated charcoal (5% w/w), reflux for 5 mins, and hot filter.

  • Nucleation Control: Remove from heat.

    • The "Oiling Out" Fix: If the solution turns milky immediately (liquid-liquid separation), add a small volume of ethanol to redissolve.

  • Anti-Solvent Addition: While still warm (approx. 50°C), add warm water dropwise until a faint turbidity persists.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then chill to 4°C.

  • Harvest: Filter and wash with cold 1:1 EtOH/Water.

Protocol C: Anti-Solvent Precipitation (EtOAc/Heptane)

Best For: Lipophilic derivatives (e.g., phenyl-substituted thiazoles).

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 60°C.

  • Seeding: Cool to 40°C. Add seed crystals if available.

  • Precipitation: Add Heptane dropwise.

    • Ratio: Target a final ratio of 1:3 (EtOAc:Heptane).

  • Aging: Stir at room temperature for 2 hours. This "Ostwald ripening" removes small, impure fines and grows larger, purer crystals.[1]

Troubleshooting: Overcoming "Oiling Out"

Oiling out (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for aminothiazoles. It occurs when the compound's melting point in the solvent is lower than the crystallization temperature.[2]

Remediation Workflow:

OilingOut Problem Oiling Out Observed (Milky Emulsion) Step1 Re-heat to Clear Solution Problem->Step1 Step2 Add 10% More Good Solvent Step1->Step2 Lowers Saturation Step3 Seed at Metastable Zone Step2->Step3 Temp > Oil Point Result Crystalline Suspension Step3->Result

Figure 2: Step-by-step remediation for oiling out. Adding more good solvent lowers the saturation temperature below the oiling-out boundary.

References

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[3] Green Chemistry, 2016, 18, 288-296.[3] [Link]

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Application Library. [Link]

  • Kashyap, S.J., et al. "Review on Synthesis and Biological Activity of 2-Aminothiazole Derivatives." Medicinal Chemistry Research, 2012. (Contextual grounding for Hantzsch synthesis impurities).
  • Anderson, N.G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition. (Source for Acid-Base Swing protocols).

Sources

Troubleshooting & Optimization

solving solubility issues of aminothiazoles in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminothiazole NMR Solubility Guide

Introduction: The Deceptive Simplicity of Aminothiazoles

Aminothiazoles are ubiquitous in drug discovery (e.g., Dasatinib, Abemaciclib) but notorious in the NMR laboratory. Their poor solubility and spectral broadening are rarely due to high molecular weight; rather, they stem from a specific physicochemical triad: Tautomeric Equilibrium , Rigid H-Bond Networking , and


-Stacking .

This guide moves beyond "add more solvent" to provide a mechanistic approach to solubilization, ensuring you obtain publication-quality spectra without compromising sample integrity.

Module 1: Diagnosis – Why is my sample insoluble or broad?

Before selecting a solvent, diagnose the specific failure mode. Aminothiazoles are not just "powders"; they are dynamic systems.

The Physicochemical Root Cause
  • The Donor-Acceptor Trap: The exocyclic amine (

    
    ) acts as a H-bond donor, while the ring nitrogen (
    
    
    
    ) acts as an acceptor. In non-polar solvents (e.g.,
    
    
    ), this leads to the formation of stable, insoluble dimers or "ribbons."
  • Tautomeric Blur: Aminothiazoles exist in equilibrium between the Amino and Imino forms.[1] While the amino form usually predominates, rapid exchange between these states on the NMR time scale causes significant line broadening, often mistaken for aggregation.

Tautomerism cluster_0 Solvent: CDCl3 (Non-Polar) cluster_1 Solvent: DMSO-d6 (Polar Aprotic) Amino Amino Form (Predominant) Dimer H-Bonded Dimer (Insoluble Aggregate) Amino->Dimer Self-Association (Fast) Solvated Solvated Monomer (Soluble) Amino->Solvated H-Bond Disruption Imino Imino Form (Trace Equilibrium) Solvated->Imino Tautomeric Exchange (Broadens Peaks)

Figure 1: Mechanism of insolubility. Non-polar solvents favor dimerization (red), while polar solvents disrupt H-bonds but may expose tautomeric exchange broadening (yellow).

Module 2: Solvent Selection Decision Matrix

Do not default to


. Use this logic flow to select the correct solvent system.
Solvent SystemSuitabilityMechanism of ActionTrade-offs
DMSO-

Primary Choice High dielectric constant (

) disrupts intermolecular H-bonds.
High viscosity broadens lines. Warning: Can cause oxidative decomposition of aminothiazoles over time [1].
MeOD-

Secondary Choice Protic solvent; aggressively solvates via H-bonding.Fatal Flaw: Exchanges all

and

protons for deuterium. You will lose the amine signal.
Acetone-

Specialist Moderate polarity; lower viscosity than DMSO.often insufficient for rigid aminothiazole cores.
CDCl

+ TFA-

The "Nuclear Option" Protonation of ring nitrogen breaks dimers electrostatically.Shifts peaks significantly; sample recovery requires neutralization.
Troubleshooting Flowchart

SolventFlow Start Start: Sample Insoluble/Broad Q1 Are exchangeable protons (-NH) critical for assignment? Start->Q1 DMSO Try DMSO-d6 Q1->DMSO Yes MeOD Try Methanol-d4 Q1->MeOD No DMSO_Check Result: Soluble but Broad? DMSO->DMSO_Check VT Run VT-NMR at 320-340K (Reduces viscosity & speeds exchange) DMSO_Check->VT Yes Decomp Oxidative Decomposition! Prep fresh, keep cold. DMSO_Check->Decomp Sample turns dark? MeOD_Check Result: Still Insoluble? MeOD->MeOD_Check TFA Add 1-2 drops TFA-d (Protonation) MeOD_Check->TFA Yes

Figure 2: Decision tree for maximizing solubility and resolution.

Module 3: Advanced Protocols & FAQs

Protocol A: The "TFA Spike" (For stubborn insolubility)

When DMSO fails, adding Trifluoroacetic acid-d (TFA-


) is the most effective method. It protonates the basic thiazole ring nitrogen, introducing charge repulsion that breaks aggregates.
  • Prepare Sample: Suspend 5-10 mg of compound in 0.6 mL

    
     (or DMSO-
    
    
    
    ).
  • Initial Scan: Run a quick 1H scan. You will likely see broad lumps or no signal.

  • The Spike: Add 10-20

    
    L  of TFA-
    
    
    
    (or non-deuterated TFA if the acid proton region is irrelevant) directly to the tube. Shake vigorously.
  • Observation: The solution should clear immediately.

  • Re-acquire: Run the scan.

    • Note: The chemical shifts of protons adjacent to the ring nitrogen will move downfield (deshielded) by 0.5 - 1.0 ppm due to the positive charge [2].

Protocol B: Variable Temperature (VT) NMR

If peaks in DMSO are broad, it is likely due to restricted rotation or intermediate exchange rates.

  • Set Temperature: Increase probe temperature to 323 K (50 °C) .

  • Equilibrate: Wait 5-10 minutes for thermal equilibrium.

  • Acquire: Sharpening of peaks confirms dynamic exchange/aggregation was the issue.

  • Safety Limit: Do not exceed 353 K (80 °C) for aminothiazoles in DMSO, as this accelerates decomposition [1].

Frequently Asked Questions (FAQs)

Q: My aminothiazole dissolved in DMSO-


, but after 24 hours, the spectrum has new, unidentifiable peaks. Is my solvent contaminated? 
A:  Unlikely. Aminothiazoles are prone to spontaneous oxidation and dimerization in DMSO at room temperature. This is a known decomposition pathway [1].
  • Fix: Always prepare aminothiazole samples immediately before acquisition. If storage is necessary, freeze the DMSO solution at -20°C.

Q: I see a broad "hump" around 4-6 ppm that disappears when I add


. Is this water? 
A:  Not necessarily. While water appears around 3.33 ppm in DMSO, the 

protons of aminothiazoles are often extremely broad due to quadrupole broadening from the Nitrogen-14 nucleus and exchange with trace water.
  • Verification: If the integral corresponds to 2 protons, it is your amine. Sharpen it by heating to 50°C (Protocol B).

Q: Can I use


 to improve solubility? 
A:  While Carbon Disulfide (

) is excellent for non-polar aggregators, it is dangerous and usually ineffective for polar aminothiazoles. Stick to the DMSO -> VT -> TFA progression.

Reference Data: Impurity Shifts

When troubleshooting, ensure "new peaks" are not common contaminants. (Values in ppm) [3].

SolventResidual Proton

Grease (Aliphatic)
CDCl

7.261.560.86, 1.26
DMSO-

2.503.330.85, 1.23
Methanol-

3.314.870.90, 1.29
Acetone-

2.052.840.87, 1.28

References

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution. National Institutes of Health (NIH). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Fulmer et al., Organometallics 2010.[2][3][4][5] Available at: [Link][2]

  • Hans Reich's NMR Data Collection. University of Wisconsin-Madison.[6][7] Available at: [Link]

Sources

Technical Support Center: Optimizing Reflux Time for Thiourea and α-Haloketone Condensation (Hantzsch Thiazole Synthesis)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the condensation reaction between thioureas and α-haloketones. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions, particularly reflux time, and achieve high yields of your target 2-aminothiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic and robust method for the formation of a thiazole ring. The reaction proceeds via a two-step mechanism: first, an S_N2 reaction where the nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring.[1][2] The aromaticity of the final product is a significant driving force for this reaction.[1]

Q2: How do I determine the appropriate starting reflux time for my specific substrates?

A good starting point for many simple α-haloketones and thiourea is a reflux time of 30 minutes to 2 hours in a protic solvent like ethanol or methanol.[2][3] However, the optimal time can vary significantly based on the reactivity of your substrates. As a general rule, α-haloketones with electron-withdrawing groups will be more reactive and may require shorter reflux times, while those with electron-donating groups may necessitate longer reaction times.

Q3: How can I monitor the progress of my reaction to optimize the reflux time?

The most effective way to monitor the reaction progress is by using Thin Layer Chromatography (TLC).[4][5] By taking small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes), you can visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the limiting reagent (usually the α-haloketone) is no longer visible on the TLC plate.

Q4: Is it possible to run this reaction at room temperature?

While many Hantzsch syntheses require heating to proceed at a reasonable rate, some highly reactive substrates may react at room temperature, albeit over a longer period.[6] The use of microwave irradiation can also significantly reduce the need for prolonged heating and can often lead to higher yields in shorter time frames.[7]

Systematic Experimental Protocol for Optimizing Reflux Time

This protocol provides a systematic approach to determining the optimal reflux time for a novel Hantzsch thiazole synthesis.

Objective: To identify the minimum reflux time required for complete consumption of the limiting reagent and maximum formation of the 2-aminothiazole product.

Materials:

  • α-haloketone

  • Thiourea (or substituted thiourea)

  • Anhydrous ethanol or methanol

  • TLC plates (silica gel 60 F254)

  • Developing solvent (e.g., ethyl acetate/hexanes mixture)

  • Visualizing agent (e.g., UV lamp, iodine chamber)

  • Standard reaction glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the α-haloketone (1 equivalent) and thiourea (1.1-1.2 equivalents) in the chosen solvent.

  • Initial TLC Spotting (T=0): Before heating, take a small aliquot of the reaction mixture and spot it on a TLC plate. This will serve as your starting point reference.

  • Initiate Reflux: Begin heating the reaction mixture to a gentle reflux.

  • Time-Course Monitoring:

    • After 30 minutes of reflux, carefully take another small aliquot from the reaction mixture and spot it on the same TLC plate next to the initial spot.

    • Continue to take and spot aliquots every 30 minutes.

    • Develop the TLC plate in an appropriate mobile phase (a good starting point is 30-50% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp and/or in an iodine chamber.

  • Analysis:

    • Observe the disappearance of the α-haloketone spot and the appearance and intensification of the product spot.

    • The optimal reflux time is the point at which the α-haloketone spot is no longer visible, and the product spot is at its most intense.

    • Note that prolonged refluxing after the completion of the reaction can sometimes lead to the formation of byproducts or degradation, which may appear as new spots on the TLC plate.

  • Work-up and Isolation: Once the optimal reflux time is determined, the reaction can be scaled up and worked up accordingly. A typical work-up involves cooling the reaction mixture, pouring it into a solution of sodium carbonate to neutralize the hydrohalic acid formed and precipitate the product, followed by filtration.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reflux time or temperature. 2. Degradation of starting materials: α-haloketones can be unstable. 3. Incorrect stoichiometry: Limiting reagent fully consumed before the reaction is complete.1. Systematically optimize the reflux time using the TLC monitoring protocol. Consider a higher boiling point solvent if substrates are unreactive. 2. Use freshly prepared or purified α-haloketone. Store it in a cool, dark place. 3. Use a slight excess (1.1-1.2 equivalents) of the thiourea.
Formation of Multiple Products (Side Reactions) 1. Isomer formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[8] 2. Formation of byproducts: Unwanted reactions between starting materials or with the solvent.1. Ensure the reaction is run under neutral or slightly basic conditions. If necessary, add a non-nucleophilic base. The two isomers can often be distinguished by 1H NMR, as the chemical shift of the proton at the 5-position of the thiazole ring is different for each isomer.[8] 2. Choose a solvent that is inert to the reaction conditions. Purify starting materials to remove any reactive impurities.
Dark Brown or Tarry Reaction Mixture 1. Decomposition: Excessive heat or prolonged reaction time can lead to the decomposition of the starting materials or the product.1. Reduce the reaction temperature and/or time. Monitor the reaction closely by TLC to avoid unnecessary heating after completion.
Product is an Oil and Difficult to Isolate 1. Low melting point of the product: Some substituted thiazoles are oils at room temperature.[9] 2. Presence of impurities: Impurities can prevent crystallization.1. If the product is an oil, use extraction followed by column chromatography for purification. A common eluent system is a gradient of ethyl acetate in hexanes.[10][11][12] 2. Purify the crude product by column chromatography to remove impurities before attempting crystallization.
Difficulty in Removing Unreacted Thiourea 1. Solubility: Thiourea may co-precipitate with the product.1. Thiourea is more soluble in water than many 2-aminothiazole products. Washing the crude solid with copious amounts of water during filtration can help remove unreacted thiourea.

Impact of Substituents on Reaction Time

The electronic properties of the substituents on the α-haloketone can significantly influence the rate of the initial S_N2 reaction, which is often the rate-determining step.

Substituent on α-Haloketone Electronic Effect Expected Impact on Reaction Rate Anticipated Reflux Time
-NO2, -CN, -CORElectron-withdrawingIncreases the electrophilicity of the α-carbon, accelerating the S_N2 attack.Shorter
-H, -AlkylNeutral/Weakly donatingBaseline reactivity.Moderate
-OCH3, -NH2Electron-donatingDecreases the electrophilicity of the α-carbon, slowing the S_N2 attack.Longer

This table provides a general guideline. The actual optimal reflux time should be determined experimentally.

Visualizing Reaction Pathways and Troubleshooting Logic

Hantzsch Thiazole Synthesis: Core Mechanism

Hantzsch_Mechanism Thiourea Thiourea Intermediate S-Alkylation Intermediate Thiourea->Intermediate S_N2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate CyclizedIntermediate Thiazoline Intermediate Intermediate->CyclizedIntermediate Intramolecular Cyclization Product 2-Aminothiazole CyclizedIntermediate->Product Dehydration (-H₂O)

Caption: The core mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of 2-Aminothiazole CheckPurity Check Reagent Purity and Stability Start->CheckPurity PurityOK Reagents OK? CheckPurity->PurityOK PurifyReagents Purify or Use Fresh Reagents PurityOK->PurifyReagents No ReviewConditions Review Reaction Conditions (Solvent, Temp, Time) PurityOK->ReviewConditions Yes PurifyReagents->ReviewConditions ConditionsOptimal Conditions Optimal? ReviewConditions->ConditionsOptimal OptimizeConditions Optimize Conditions (e.g., change solvent, adjust temp.) ConditionsOptimal->OptimizeConditions No AnalyzeSideProducts Analyze for Side Products (e.g., Isomers) ConditionsOptimal->AnalyzeSideProducts Yes Success Improved Yield OptimizeConditions->Success SideProductsPresent Side Products Present? AnalyzeSideProducts->SideProductsPresent ModifyConditions Modify Conditions to Minimize Side Reactions SideProductsPresent->ModifyConditions Yes SideProductsPresent->Success No ModifyConditions->Success

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. [Link]

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155048. [Link]

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Advanced Chemistry. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation [Video]. YouTube. [Link]

  • Aisyah, S., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-13. [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(11), 4081-4084. [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(13), 8683-8695. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,.... [Link]

  • HELIX Chromatography. (n.d.). 2-Amino-5-methylthiazole. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Bayer AG. (1976). Method for the purification of 2-aminothiazole. U.S.
  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(13), 8683-8695. [Link]

  • Reyes-Melo, K., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2297. [Link]

  • Oniga, O., et al. (Eds.). (2025). Heterocycles in Medicinal Chemistry III. MDPI. [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Al-Ghorbani, M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Beilstein Journal of Organic Chemistry, 11, 2309–2315. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Kelly, T. R., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27351-27357. [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... [Link]

  • Usha, Y. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Journal of Pharmaceutical Sciences and Research, 13(1), 1-2. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Wrzecion, I., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(12), 2055–2065. [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • University of Babylon. (n.d.). Chromatography. [Link]

  • University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. [Link]

  • da Silva, P. B., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices and its application to a metabolic stability study. Biomedical Chromatography, 35(10), e5173. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for Bromine Isotope Pattern Analysis in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the structural elucidation of novel compounds is a cornerstone of progress. Thiazole derivatives, a privileged scaffold in medicinal chemistry, frequently incorporate bromine atoms to enhance potency or modulate metabolic properties.[1] Verifying the successful incorporation and number of bromine atoms is a critical analytical step. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technology for this task, primarily through the unambiguous identification of bromine's unique isotopic signature.

This guide provides an in-depth comparison of HRMS methodologies for analyzing brominated thiazole derivatives. We will move beyond procedural steps to explore the underlying principles, compare leading technology platforms, and present self-validating experimental protocols to ensure data integrity and confidence in your results.

The Foundational Principle: Bromine's Isotopic Signature

Nature has provided an invaluable analytical tool in the form of isotopes. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[2] This near 1:1 ratio creates a highly characteristic pattern in a mass spectrum.[3][4]

A molecule containing a single bromine atom will not produce a single molecular ion peak (M⁺). Instead, it will present as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z): one for the molecule containing ⁷⁹Br (the M peak) and one for the molecule containing ⁸¹Br (the M+2 peak).[5] This doublet is a virtually unmistakable fingerprint for the presence of one bromine atom. The presence of multiple bromine atoms creates even more complex and equally identifiable patterns.

Number of Bromine AtomsIsotopic PeaksTheoretical Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1

Table 1: Theoretical isotopic intensity patterns for molecules containing one, two, or three bromine atoms. The characteristic ratios are a powerful tool for structural confirmation.

The power of HRMS lies in its ability to resolve these isotopic peaks with high mass accuracy, distinguishing them from other potential isobaric interferences and confirming the elemental composition.

Caption: Visualization of characteristic HRMS isotopic patterns for compounds containing one or two bromine atoms.

HRMS Platform Comparison: Quadrupole Time-of-Flight (Q-TOF) vs. Orbitrap

The two dominant HRMS platforms for small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems. The choice between them often depends on the specific analytical challenge, such as high-throughput screening versus in-depth structural elucidation.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap (e.g., Q Exactive series)
Mass Analyzer Measures ion flight time over a fixed distance.Measures ion orbital frequency in an electric field.
Resolution Good to Excellent (up to ~60,000)[6]Excellent to Ultra-High (up to >240,000)[6]
Scan Speed Very Fast. Well-suited for fast chromatography (UHPLC).[6][7]Slower. Resolution is inversely proportional to scan speed.[8]
Mass Accuracy Excellent (< 5 ppm)Excellent (< 3 ppm, often < 1 ppm)
Dynamic Range Superior intrascan dynamic range, beneficial for detecting low-level compounds in complex matrices.[9]Excellent interscan dynamic range due to Automatic Gain Control (AGC), but can be limited intrascan.[9]
Quantitation Good, especially with data-independent acquisition (DIA) modes.Excellent. Can be as sensitive as triple quadrupole instruments for targeted quantitation.[10]
Best Use Case High-throughput screening, metabolomics, analysis coupled to fast UHPLC gradients.Definitive structural elucidation, quantitation of knowns/unknowns, analysis of complex mixtures where highest resolution is key.
Expert Analysis: Making the Right Choice

The causality behind choosing a platform is rooted in the experimental goal.

  • For Drug Discovery Screening: When analyzing hundreds of newly synthesized brominated thiazoles for successful synthesis confirmation, a Q-TOF is often the superior choice. Its high scan speed is perfectly matched to the narrow peak widths of modern UHPLC methods, ensuring sufficient data points are collected across each peak for reliable analysis. The excellent dynamic range also aids in identifying low-level impurities alongside the main product.[9]

  • For Metabolite Identification & Structural Confirmation: When identifying the metabolites of a brominated thiazole drug candidate, an Orbitrap platform provides unparalleled confidence.[11] Its ultra-high resolution can separate the target metabolite's isotopic pattern from co-eluting endogenous matrix components that may have a similar nominal mass. This resolving power is critical for generating unambiguous elemental compositions to confirm metabolic transformations.[10]

Fragmentation Behavior of Brominated Thiazoles

Beyond the molecular ion, the fragmentation pattern provides a roadmap to the molecule's structure. While specific pathways depend on the derivative, some general principles apply. Electron Ionization (EI) is a classic technique for studying fragmentation, while Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) is more common in modern LC-MS workflows.[12][13]

Under MS/MS conditions, the thiazole ring can undergo cleavage. Studies have shown that in fused systems like thiazolo[3,2-a]pyrimidines, the thiazole ring tends to fragment before the more stable pyrimidine ring.[14] Common fragmentation events for thiazole derivatives can include the loss of side chains or cleavage of the thiazole ring itself.[15][16] The presence of the bromine isotope pattern in a fragment ion is exceptionally useful, as it confirms which part of the molecule retained the bromine atom, significantly aiding in spectral interpretation.

Fragmentation_Workflow MI Molecular Ion [M+H]⁺ (Shows Br Isotope Pattern) MSMS Collision-Induced Dissociation (CID) MI->MSMS F1 Fragment A (Retains Br Pattern) MSMS->F1 Loss of Sidechain Y F2 Fragment B (Lacks Br Pattern) MSMS->F2 Loss of Brominated Moiety X F3 Fragment C (Retains Br Pattern) F1->F3 Further Fragmentation

Caption: Conceptual MS/MS fragmentation workflow for a brominated thiazole derivative.

Self-Validating Experimental Protocol: LC-HRMS Analysis

This protocol outlines a robust method for the analysis of a brominated thiazole derivative using LC-ESI-HRMS. The trustworthiness of the data is ensured by built-in validation steps.

Objective: To confirm the identity and elemental composition of a synthesized brominated thiazole derivative.

Instrumentation: UHPLC system coupled to a Q-TOF or Orbitrap HRMS with an ESI source.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the thiazole derivative in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 mg/mL.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Causality: A gradient elution is used to ensure the compound is well-retained and elutes as a sharp peak, which is crucial for sensitivity and accurate mass measurement. Formic acid is added to promote protonation for positive-ion ESI.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full Scan MS with data-dependent MS/MS (dd-MS2).

    • Full Scan Range: m/z 100-1000.

    • Resolution (Target): >30,000 (Q-TOF) or >70,000 (Orbitrap).

    • dd-MS2 Trigger: Set to trigger on the top 3 most intense ions. Include the expected m/z of the target compound in an inclusion list.

    • Isotope Pattern Recognition: If available, enable real-time isotope pattern recognition to preferentially trigger MS/MS on ions exhibiting a 1:1 doublet separated by ~2 Da.[11]

    • Causality: The high resolution is non-negotiable for accurate mass measurement. Data-dependent MS/MS provides fragmentation data for structural confirmation without needing a separate injection. Using isotope pattern recognition as a trigger is a highly specific and efficient way to hunt for halogenated compounds in a sample.[11]

  • Data Analysis & Validation:

    • Step 1 (Confirmation of Bromine Presence): Extract the chromatogram for the expected [M+H]⁺ ion. Examine the mass spectrum across this peak. Validation Check: Does the spectrum show two peaks of nearly equal intensity separated by ~1.998 Da (the mass difference between ⁸¹Br and ⁷⁹Br)? If yes, the presence of one bromine atom is strongly supported.

    • Step 2 (Elemental Composition): Determine the accurate mass of the monoisotopic peak (the one containing ⁷⁹Br). Use the instrument software to calculate the elemental formula. Validation Check: Is the mass error less than 5 ppm (ideally < 2 ppm)? Does the calculated isotope pattern for the proposed formula perfectly match the experimentally observed pattern?

    • Step 3 (Structural Confirmation): Analyze the MS/MS spectrum. Identify key fragment ions. Validation Check: Do the fragments correspond to logical losses from the parent structure? Use the bromine isotope pattern in the fragments to confirm the location of the bromine atom.

Caption: A self-validating workflow for the confident analysis of brominated thiazole derivatives by LC-HRMS.

Conclusion

The analysis of the bromine isotope pattern by HRMS is an indispensable tool for researchers working with halogenated thiazole derivatives. The characteristic 1:1 M/M+2 doublet provides an immediate and reliable confirmation of bromine incorporation. While both Q-TOF and Orbitrap platforms are highly capable, a nuanced understanding of their respective strengths in scan speed and resolution allows for the selection of the optimal instrument for the task at hand—be it high-throughput screening or definitive structural elucidation. By following a self-validating protocol that interrogates the isotopic pattern, mass accuracy, and fragmentation data, scientists can achieve the highest level of confidence in their analytical results, accelerating the drug discovery and development pipeline.

References

  • MOHAMED, et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." ResearchGate. Available at: [Link]

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." Science Publishing Group. Available at: [Link]

  • Zwiener, G., & Frimmel, F. H. "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation." Taylor & Francis Online. Available at: [Link]

  • El-Metwaly, N. "Possible mass fragmentation pattern of compound 3." ResearchGate. Available at: [Link]

  • "Organic Compounds Containing Halogen Atoms." Chemistry LibreTexts. Available at: [Link]

  • Holdsworth, D. K. "Mass spectra of organic compounds containing bromine and chlorine." Journal of Chemical Education. Available at: [Link]

  • Kutuzov, A. A., et al. "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." PMC. Available at: [Link]

  • "Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane." Doc Brown's Chemistry. Available at: [Link]

  • Mohamed, M. S., et al. "Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives." ResearchGate. Available at: [Link]

  • "Bromo pattern in Mass Spectrometry." YouTube. Available at: [Link]

  • "Isotopes in Mass Spectrometry." Chemistry Steps. Available at: [Link]

  • "Determination of Bromine Stable Isotope Ratios from Saline Solutions by “Wet Plasma” MC-ICPMS Including a Comparison between High- and Low-Resolution Modes, and Three Introduction Systems." Analytical Chemistry. Available at: [Link]

  • Catanzaro, E. J., et al. "Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine." PMC. Available at: [Link]

  • "Absolute isotopic abundance ratio and the atomic weight of bromine." Journal of Research of the National Bureau of Standards. Available at: [Link]

  • "Q-TOF vs Q-orbitrap MS data." Chemistry Stack Exchange. Available at: [Link]

  • "Pros and Cons of Three High-Resolution Mass Spec Approaches." Biocompare. Available at: [Link]

  • "Isotope Abundance." Chemistry LibreTexts. Available at: [Link]

  • "Orbi vs Q-TOF." Reddit. Available at: [Link]

  • "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog. Available at: [Link]

  • Ilaš, J., et al. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" PMC. Available at: [Link]

  • Van Bocxlaer, J., et al. "Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development." PubMed. Available at: [Link]

  • Wu, L., et al. "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." PubMed. Available at: [Link]

Sources

Technical Guide: Melting Point Characterization of Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of aminothiazole-based therapeutics (e.g., kinase inhibitors, antiglaucoma agents), the melting point (MP) serves as more than a simple purity index; it is a fundamental thermodynamic descriptor of crystal lattice energy. For researchers optimizing a novel 2-aminothiazole series, the MP provides early predictive insight into aqueous solubility (via the General Solubility Equation) and solid-state stability.

This guide compares the thermal properties of standard aminothiazole scaffolds against clinically established analogs. It establishes a rigorous protocol for MP determination, emphasizing the differentiation between solvates, polymorphs, and thermodynamic melting events.

Comparative Data Analysis

The following table contrasts the thermal behavior of the parent 2-aminothiazole scaffold with "Benchmark" clinical compounds. This data contextualizes where a novel series (hypothetically designated NAT-X) typically falls based on molecular weight and intermolecular bonding capability.

Table 1: Thermal Benchmarks of Aminothiazole Derivatives
Compound ClassRepresentative AnalogStructure FeatureMelting Point (Tₘ)Solid-State Driver
Parent Scaffold 2-Aminothiazole Unsubstituted90 – 93 °C Weak H-bond network; Low Lattice Energy.
Fragment / Early Lead Riluzole Benzothiazole fusion119 °C Increased planarity; π-π stacking onset.
Novel Series (Target) NAT-X (Hypothetical)4-Aryl-2-aminothiazole140 – 180 °CTypical range for mono-substituted aryl derivatives.
Clinical Kinase Inhibitor Palbociclib Complex fused system263 – 266 °C Extensive H-bond donor/acceptor network; High Symmetry.
Clinical Kinase Inhibitor Dasatinib Aminothiazole-pyrimidine280 – 286 °C Strong intermolecular π-stacking; High Lattice Energy.
Salt Form Pramipexole 2HCl Dihydrochloride Salt296 – 301 °C Ionic lattice interactions (decomposition often occurs).

Analyst Note: A sharp increase in MP from the parent scaffold (90°C) to your target molecule indicates successful introduction of rigid structural elements or hydrogen bond donors. However, if your novel compound exhibits a Tₘ > 250°C, anticipate significant aqueous solubility challenges (Class II/IV BCS).

Technical Analysis: Causality of Thermal Shifts

The Lattice Energy Factor

The dramatic rise in melting point from 2-aminothiazole to Dasatinib is not random. It follows the principle that Tₘ is proportional to the enthalpy of fusion (


).
  • Hydrogen Bonding Motifs: The 2-aminothiazole moiety contains both a donor (

    
    ) and an acceptor (thiazole 
    
    
    
    ). In simple structures, these form
    
    
    dimer rings.[1] In complex drugs like Dasatinib , these motifs extend into 3D networks, significantly raising the energy required to break the lattice.
  • Planarity & Stacking: Riluzole adds a benzene ring, allowing for

    
     stacking, which contributes ~20-30°C to the MP compared to the parent scaffold.
    
  • Symmetry: Highly symmetrical analogs (like Palbociclib ) pack more efficiently, minimizing void space and maximizing Tₘ.

Solubility Implication (The Yalkowsky Equation)

We use the General Solubility Equation (GSE) to predict how your MP data impacts bioavailability:



  • Insight: For every 100°C increase in MP, aqueous solubility (

    
    ) decreases by one log unit (10-fold), assuming 
    
    
    
    remains constant.
  • Application: If your novel analog melts at 200°C instead of 120°C, you must compensate by lowering

    
     (adding polar groups) to maintain bioavailability.
    

Visualizing the Logic

The following diagrams illustrate the workflow for characterizing these materials and the downstream decision-making process.

Diagram 1: Solid-State Characterization Workflow

A self-validating loop to ensure the measured MP represents the thermodynamic form.

G Start Crude Synthesis Recryst Recrystallization (Slow Evaporation) Start->Recryst DSC DSC Analysis (Heat Flow) Recryst->DSC TGA TGA (Solvent Loss?) Recryst->TGA Decision Data Valid? DSC->Decision TGA->Decision XRD PXRD (Crystallinity Check) XRD->Recryst Amorphous/Polymorph Mix Decision->XRD If Endotherm Broad Report Report Thermodynamic MP Decision->Report Sharp Endotherm

Caption: Workflow distinguishing true melting events from solvent loss or polymorphic transitions.

Diagram 2: MP Impact on Formulation Strategy

Logic flow for selecting a formulation based on MP data.

Logic Data Measured MP (Tm) Low Tm < 150°C Data->Low Med Tm 150-250°C Data->Med High Tm > 250°C Data->High Sol1 Likely Good Solubility Standard Tablet Low->Sol1 Sol2 Moderate Solubility Micronization Required Med->Sol2 Sol3 Poor Solubility Amorphous Dispersion / Salt Screen High->Sol3

Caption: Decision matrix linking Melting Point (Tm) to required formulation technologies.

Experimental Protocol: MP Determination

Standard capillary methods are insufficient for high-precision SAR (Structure-Activity Relationship) studies. Differential Scanning Calorimetry (DSC) is the gold standard.

Method A: Differential Scanning Calorimetry (DSC) - Preferred

Objective: Determine Onset Temperature (


) and Peak Temperature (

).
  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing "fake" broad peaks).

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 10°C/min under Nitrogen purge (50 mL/min).

    • Note: Faster rates (20°C/min) increase sensitivity but decrease resolution. 10°C/min is the industry standard for comparison.

  • Analysis:

    • Record

      
       (extrapolated onset). This is the thermodynamic melting point, independent of sample mass.
      
    • Record

      
       (Area under the curve in J/g).
      
  • Validation: Run an Indium standard (

    
    ) daily to verify cell calibration.
    
Method B: Capillary (Büchi/Mettler) - Routine Screening

Objective: Quick purity check.

  • Pack: Grind sample to fine powder. Fill capillary to 2-3 mm height. Pack tightly (tap on bench) to ensure heat transfer.

  • Ramp: Fast ramp (10°C/min) to 20°C below expected MP.

  • Fine Ramp: Switch to 1.0°C/min for the final approach.

    • Critical: High ramp rates cause "thermal lag," resulting in artificially high MP readings.

  • Observation: Record "Meniscus Formation" (Start) and "Clear Point" (End). A range >2°C indicates impurities or solvates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

  • DrugBank Online. Riluzole: DB00740. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of Drug Solubility by the General Solubility Equation (GSE). Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. Sprycel (Dasatinib) Chemistry Review. Retrieved from [Link][2]

Sources

A Comparative Guide to Resolving Thiazole Regioisomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and drug development professionals, the presence of regioisomers in a sample can pose a significant analytical challenge. Thiazole derivatives, a common scaffold in many pharmaceuticals, are frequently synthesized in reactions that can yield multiple isomeric products.[1][2][3][4][5] Distinguishing and quantifying these closely related compounds is critical for ensuring product purity, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of thiazole regioisomers, supported by experimental protocols and data.

The Challenge of Separating Thiazole Regioisomers

Regioisomers possess the same molecular formula but differ in the spatial arrangement of substituents on the core thiazole ring. These subtle structural differences often translate to very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by chromatography non-trivial. The choice of HPLC method, including the stationary phase and mobile phase composition, becomes paramount in exploiting these minor differences to achieve baseline resolution.

Core Separation Strategies: A Comparative Overview

Two primary HPLC modes are particularly effective for the separation of polar, nitrogen-containing heterocyclic compounds like thiazole regioisomers: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).[6]

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[7][8] Retention is primarily driven by hydrophobic interactions; more nonpolar analytes are retained longer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., bare silica, or phases with bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent.[9][10] This technique is ideal for separating highly polar compounds that show little or no retention in RP-HPLC.[6]

The selection between these two modes depends on the overall polarity of the thiazole regioisomers .

Experimental Comparison: Separation of 2-amino-4-methylthiazole and 2-amino-5-methylthiazole

To illustrate the practical application and comparative performance of RP and HILIC methods, we will consider the separation of two common thiazole regioisomers: 2-amino-4-methylthiazole and 2-amino-5-methylthiazole.

Methodology 1: Reversed-Phase HPLC

Rationale: Standard C18 columns are a good starting point for many small molecules. The separation will depend on subtle differences in the hydrophobicity of the isomers. The mobile phase is buffered to ensure consistent ionization of the basic amino group, which can significantly impact retention and peak shape.

Experimental Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Workflow Diagram:

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample Dissolve Isomer Mix in Mobile Phase A Degas Degas Mobile Phases MP_A Prepare Mobile Phase A (0.1% Formic Acid in Water) MP_A->Degas MP_B Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) MP_B->Degas Pump HPLC Pump (Gradient Elution) Degas->Pump Injector Autosampler (5 µL Injection) Pump->Injector Mobile Phase Column C18 Column (30 °C) Injector->Column Sample Detector UV Detector (254 nm) Column->Detector Eluent Data Data Acquisition Detector->Data

Caption: Reversed-Phase HPLC experimental workflow for thiazole regioisomer analysis.

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: Given the polar nature of the amino and thiazole groups, HILIC presents a strong alternative to RP-HPLC.[6] Separation in HILIC is based on partitioning of the analytes between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. More polar analytes are more strongly retained.

Experimental Protocol:

  • Column: Bare Silica, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Workflow Diagram:

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample Dissolve Isomer Mix in Mobile Phase A Degas Degas Mobile Phases MP_A Prepare Mobile Phase A (95% ACN, 10mM Amm. Formate) MP_A->Degas MP_B Prepare Mobile Phase B (50% ACN, 10mM Amm. Formate) MP_B->Degas Pump HPLC Pump (Gradient Elution) Degas->Pump Injector Autosampler (5 µL Injection) Pump->Injector Mobile Phase Column Silica Column (30 °C) Injector->Column Sample Detector UV Detector (254 nm) Column->Detector Eluent Data Data Acquisition Detector->Data

Caption: HILIC experimental workflow for thiazole regioisomer analysis.

Results and Discussion

The retention times and resolution for the two methods are summarized below.

RegioisomerRP-HPLC Retention Time (min)HILIC Retention Time (min)
2-amino-5-methylthiazole8.29.5
2-amino-4-methylthiazole8.510.2
Resolution (Rs) 1.2 2.5

Analysis of Results:

  • Reversed-Phase: In the RP-HPLC method, both isomers elute relatively early, indicating their polar nature. The 2-amino-4-methylthiazole is slightly more retained, suggesting it is marginally more hydrophobic than the 2-amino-5-methylthiazole. While some separation is achieved, the resolution value of 1.2 indicates that the peaks are not baseline resolved (a value of ≥1.5 is generally desired for quantification).

  • HILIC: The HILIC method provides significantly better separation, with a resolution of 2.5, indicating baseline separation.[11] The elution order is reversed compared to what might be intuitively expected based on polarity alone, with the more polar 2-amino-4-methylthiazole eluting later. This highlights the complex retention mechanisms in HILIC, which can involve both partitioning and adsorption.[11] The overall longer retention times in HILIC for these polar compounds demonstrate its suitability for this application.[9]

Factors Influencing Retention and Resolution

Achieving reproducible and robust separation of regioisomers requires careful control over several experimental parameters:[12][13][14][15]

  • Mobile Phase pH: The ionization state of the amino group on the thiazole ring is highly dependent on the mobile phase pH. Maintaining a consistent, buffered pH is crucial for stable retention times.

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase can alter the selectivity of the separation.

  • Column Temperature: Consistent column temperature is essential for reproducible retention times, as it affects mobile phase viscosity and analyte-stationary phase interactions.[12][14][15]

  • Stationary Phase: The choice of stationary phase is the most critical factor. For RP, different bonded phases (C18, C8, Phenyl) can offer different selectivities. In HILIC, a range of polar phases (bare silica, diol, amide) can be screened to optimize the separation.

Logical Relationship Diagram:

factors cluster_params Controllable HPLC Parameters cluster_outcomes Chromatographic Outcomes MobilePhase Mobile Phase pH Organic Modifier Buffer Salt Retention Retention Time MobilePhase->Retention affects Resolution Resolution (Rs) MobilePhase->Resolution affects StationaryPhase Stationary Phase RP (C18, Phenyl) HILIC (Silica, Diol) StationaryPhase->Retention determines StationaryPhase->Resolution determines PhysicalParams Physical Parameters Flow Rate Temperature PhysicalParams->Retention influences PeakShape Peak Shape PhysicalParams->PeakShape influences

Caption: Key parameters influencing HPLC separation of thiazole regioisomers.

Conclusion

The successful separation of thiazole regioisomers is highly dependent on the chosen HPLC methodology. While standard reversed-phase methods can provide partial separation, HILIC often offers superior resolution for these polar heterocyclic compounds. For the model compounds 2-amino-4-methylthiazole and 2-amino-5-methylthiazole, the HILIC method demonstrated clear baseline separation, making it the preferred choice for accurate quantification.

When developing a method for novel thiazole regioisomers, it is recommended to screen both RP and HILIC conditions. Careful optimization of the mobile phase composition and temperature is critical for achieving a robust and reproducible separation, which is fundamental to the successful development and quality control of thiazole-containing pharmaceuticals.

References

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Thiazole - Wikipedia. Wikipedia. [Link]

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Factors Impacting Chromatography Retention Time.
  • What Factors Influence HPLC Retention Time Precision? Altabrisa Group.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments.
  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research.
  • Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. PMC.
  • HILIC – New Separation Principle in Chrom
  • Hydrophilic Interaction Liquid Chrom
  • HILIC separ
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.

Sources

Comparative Validation Guide: Novel Anti-Inflammatory Agents vs. Celecoxib

[1]

Executive Summary: The Celecoxib Benchmark

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib stands as the definitive "Gold Standard" for selective COX-2 inhibition. Its clinical success stems from a specific pharmacological profile: potent inhibition of inflammation-driving prostaglandins (via COX-2) while sparing the cytoprotective prostaglandins in the gastric mucosa (via COX-1).[1]

Any novel compound claiming superior or comparable activity must be validated against Celecoxib across three distinct biological tiers:

  • Biochemical Selectivity: Does it physically bind COX-2 over COX-1?

  • Cellular Efficacy: Can it penetrate membranes and suppress PGE2 in an inflammatory milieu (e.g., LPS-induced macrophages)?

  • Systemic Translation: Does it reduce acute edema in vivo without causing gastric lesions?

This guide outlines the exact protocols, expected data ranges, and decision matrices required to rigorously validate a test compound against Celecoxib.

Mechanistic Foundation[1]

To validate a new compound, one must first understand the specific pathway interference compared to Celecoxib.[2] Celecoxib utilizes a bulky sulfonamide side chain that fits into the hydrophilic side pocket of COX-2—a pocket absent in COX-1.

Figure 1: The Arachidonic Acid Cascade & Intervention Points

COX_PathwayPLMembrane PhospholipidsAAArachidonic AcidPL->AAPLA2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2Inflammatory Stimuli (LPS, TNF-a)PG_GoodCytoprotective PGs(Gastric Mucosa)COX1->PG_GoodPG_BadPro-Inflammatory PGs(PGE2, PGI2)COX2->PG_BadCelecoxibCelecoxib(Reference Drug)Celecoxib->COX1Weak/No InhibitionCelecoxib->COX2Selective InhibitionTestCmpTest Compound(Candidate)TestCmp->COX2???Response_GoodHomeostasis:Platelet AggregationStomach Lining ProtectionPG_Good->Response_GoodResponse_BadPathology:Pain, Fever,InflammationPG_Bad->Response_Bad

Caption: Differential inhibition of the Cyclooxygenase isoforms.[2][3][4][5][6] Celecoxib selectively targets the inducible COX-2 pathway, sparing the constitutive COX-1 homeostatic functions.

Phase I: Biochemical Selectivity (Enzymatic Assays)[1]

Before cell work, you must establish the Selectivity Index (SI) .[2] This is the ratio of IC50(COX-1) / IC50(COX-2).[6][7][8]

Protocol: Colorimetric COX Inhibition Screening

Objective: Determine IC50 values in a cell-free system using purified ovine/human COX enzymes.

  • Reagents: Commercial COX inhibitor screening kit (e.g., Cayman Chemical or Abcam).[2]

  • Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Plate 10 µL of Test Compound and Celecoxib (Positive Control) at concentrations ranging from 0.01 µM to 100 µM (log scale).

    • Add 10 µL of COX-1 or COX-2 enzyme.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Read absorbance at 590 nm after 5 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

Data Validation: The Selectivity Matrix

Comparing your compound to Celecoxib requires calculating the Selectivity Index (SI).

ParameterCelecoxib (Reference Range)Non-Selective NSAID (e.g., Indomethacin)Target for Novel Compound
COX-2 IC50 0.04 – 0.07 µM~0.60 µM< 0.1 µM
COX-1 IC50 > 15.0 µM~0.02 µM> 10.0 µM
Selectivity Index > 200 (Highly Selective)< 0.1 (COX-1 Selective)> 100

Note: Absolute IC50 values vary by kit conditions, but the ratio (SI) must remain consistent.

Phase II: Cellular Efficacy (In Vitro)[1]

Enzymatic assays do not account for membrane permeability.[2] The LPS-induced RAW 264.7 Macrophage Model is the industry standard for validating intracellular anti-inflammatory activity.

Figure 2: Cellular Assay Workflow

Cellular_WorkflowStep1Seed RAW 264.7 Cells(5x10^5 cells/mL)Step2Pre-treatment (1h)Test Cmpd vs. Celecoxib(1 - 10 µM)Step1->Step2Step3InductionLPS (1 µg/mL)Step2->Step3Step4Incubation(18 - 24 Hours)Step3->Step4Output1Supernatant Analysis:PGE2 (ELISA)NO (Griess)Step4->Output1Output2Lysate Analysis:COX-2 Protein (Western)Step4->Output2

Caption: Workflow for LPS-induced inflammation in macrophages. Pre-treatment ensures the drug is present during the upregulation of COX-2.

Detailed Protocol
  • Seeding: Seed RAW 264.7 cells in 96-well plates (for ELISA/Griess) and 6-well plates (for Western Blot). Allow adherence for 24h.

  • Drug Treatment: Replace media. Treat cells with:

    • Vehicle (DMSO < 0.1%)[2]

    • Celecoxib (1, 5, 10 µM)[2]

    • Test Compound (0.1, 1, 5, 10, 20 µM)[2]

  • Induction: 1 hour post-drug, add Lipopolysaccharide (LPS) to final conc. of 1 µg/mL.

  • Harvest (24h):

    • PGE2: Collect supernatant. Analyze via Competitive ELISA.

    • Nitric Oxide (NO): Mix 100 µL supernatant + 100 µL Griess Reagent.[2][9] Read at 540 nm.[2][9][10]

    • Cell Viability: Perform MTT assay on remaining cells to ensure reduction in markers is not due to cytotoxicity.

Expected Outcome Comparison

Celecoxib is a specific COX-2 inhibitor, not an iNOS inhibitor.

  • PGE2: Celecoxib should inhibit PGE2 by >80% at 10 µM.[2]

  • NO: Celecoxib typically shows weak or indirect inhibition of Nitric Oxide.

  • Validation: If your compound inhibits PGE2 similarly to Celecoxib but also significantly inhibits NO (unlike Celecoxib), it suggests a broader mechanism (e.g., NF-kB inhibition) rather than pure COX-2 selectivity.[2]

Phase III: Systemic Validation (In Vivo)

The Carrageenan-Induced Paw Edema model is the FDA-preferred screen for acute NSAID efficacy.

Protocol: Rat Paw Edema

Animals: Wistar or Sprague-Dawley rats (150-200g).[2] Groups: (n=6 per group)

  • Vehicle Control (Saline/CMC)[2]

  • Celecoxib (10 mg/kg p.o.)[2]

  • Test Compound (Low/Med/High Dose)

Workflow:

  • Baseline: Measure initial paw volume (V0) using a Plethysmometer.[2]

  • Administration: Administer drugs orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda) into the sub-plantar tissue of the right hind paw.[5]

  • Measurement: Measure paw volume (Vt) at 1, 3, and 5 hours post-injection.

Data Calculation

Calculate % Inhibition using the formula:

23
Comparative Benchmarks (at 3-5 hours)
TreatmentDosageExpected Edema Inhibition
Celecoxib 10 mg/kg40% - 60%
Test Compound TBDMust achieve >40% to be comparable

Safety Profile: The GI Sparing Test

The "Celecoxib Advantage" is safety. A compound that inhibits inflammation but destroys the stomach is a failure.

Protocol: Ulcerogenic Index

  • Dosing: Administer Test Compound and Celecoxib at 3x therapeutic dose for 3-5 days.

  • Observation: Sacrifice animals 4 hours after last dose. Remove stomach, open along greater curvature.[2]

  • Scoring: Use a magnifying glass to count lesions.[2]

    • Celecoxib Group: Should show near-zero lesions (Score < 0.5).[2]

    • Indomethacin (Negative Control): Will show severe hemorrhagic lesions (Score > 3.0).[2]

    • Success Criteria: Test compound must show no significant difference from Celecoxib.

References

  • FDA Label - Celebrex (Celecoxib). Mechanism of Action and Clinical Pharmacology.[2] U.S. Food and Drug Administration.[2] [Link]

  • Riendeau, D., et al. (1997). "Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor."[2] British Journal of Pharmacology. [Link][2]

  • Posadas, I., et al. (2000). "Celecoxib, a selective cyclooxygenase-2 inhibitor, has no effect on inducible nitric oxide synthase expression and activity in macrophages."[2] Inflammation Research. [Link][2]

  • Morris, C.J. (2003). "Carrageenan-Induced Paw Edema in the Rat and Mouse."[2] Methods in Molecular Biology. [Link][2]

  • Futaki, N., et al. (1993). "NS-398, a novel non-steroidal anti-inflammatory drug with potent analgesic and antipyretic effects, which causes minimal stomach lesions."[2] General Pharmacology. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.